Methyl hydrazinecarbimidothioate hydroiodide
Overview
Description
Methyl hydrazinecarbimidothioate hydroiodide is a chemical compound with the linear formula C10H16IN3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound has been described in a paper . The process commenced from methyl hydrazinecarbimidothioate hydroiodide, which was first subjected to reaction with glyoxal derivatives to afford intermediate products. The Liebeskind-Srogl coupling was then used to afford the final products .Molecular Structure Analysis
The molecular structure of Methyl hydrazinecarbimidothioate hydroiodide is represented by the linear formula C10H16IN3S . Its molecular weight is 337.228 .Chemical Reactions Analysis
The chemical reactions involving Methyl hydrazinecarbimidothioate hydroiodide have been discussed in a paper . The compound was used in the synthesis of 3-vinyl-1,2,4-triazines derivatives, which are dual-reactive linkers that exhibit selectivity towards cysteine and specific strained alkynes .Scientific Research Applications
Synthesis of Selenium-Containing Heterocycles
Methyl hydrazinecarbimidothioate hydroiodide, also known as S-methylisothiosemicarbazide hydroiodide, is used in the synthesis of selenium-containing heterocycles. This chemical serves as a precursor in the reaction with aryl isoselenocyanates to produce 3H-1,2,4-triazole-3-selone derivatives. These derivatives undergo oxidative dimerization to form bis(4H-1,2,4-triazol-3-yl) diselenides, which have been studied for their structure and potential applications (Sommen, Linden, & Heimgartner, 2007).
Cancer Research and Anticancer Activity
In the field of cancer research, derivatives of methyl hydrazinecarbimidothioate hydroiodide, such as thiophene-2-carboxaldehyde derivatives, have been synthesized and evaluated. These compounds exhibit significant antibacterial and antifungal activities and have shown promise in anticancer studies. The binding characteristics and pharmacokinetic mechanism of these derivatives have been explored through optical spectroscopic, anticancer, and docking studies, indicating their potential in cancer therapy (Shareef et al., 2016).
Chemical Synthesis and Characterization
Methyl hydrazinecarbimidothioate hydroiodide is also involved in the synthesis of various chemical compounds. For instance, it has been used in the preparation of aminoazines from amidrazone hydroiodide under microwave irradiation. This method features short reaction times, high product yields, solvent-free reactions, and easy work-up procedures (Vahdat et al., 2014).
Future Directions
properties
IUPAC Name |
methyl N'-aminocarbamimidothioate;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3S.HI/c1-6-2(3)5-4;/h4H2,1H3,(H2,3,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMQJWVULPQXBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NN)N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=N/N)/N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8IN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956980 | |
Record name | Methyl hydrazinecarboximidothioate--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl hydrazinecarbimidothioate hydroiodide | |
CAS RN |
35600-34-1 | |
Record name | 35600-34-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl hydrazinecarboximidothioate--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {[amino(methylsulfanyl)methylidene]amino}amine hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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